molecular formula C20H25ClN4O3S B11007589 2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11007589
M. Wt: 437.0 g/mol
InChI Key: RTOHLAFODQRUGR-UHFFFAOYSA-N
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Description

2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and a cyclohepta[c]pyridazinone core

Preparation Methods

The synthesis of 2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the construction of the cyclohepta[c]pyridazinone core. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a suitable amine or amide.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the piperazine derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

    Construction of the Cyclohepta[c]pyridazinone Core: This can be accomplished through cyclization reactions involving appropriate precursors and catalysts.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the sulfonyl group, using reagents like alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its activity against various diseases and conditions.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its potential as an antimicrobial, antiviral, or anticancer agent.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can be compared with other similar compounds, such as:

    Piperazine Derivatives: Compounds like cetirizine and trazodone, which also contain piperazine rings, but differ in their additional functional groups and biological activities.

    Sulfonyl-Containing Compounds: Compounds like sulfonamides, which contain sulfonyl groups and are known for their antimicrobial properties.

    Cyclohepta[c]pyridazinone Derivatives: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C20H25ClN4O3S

Molecular Weight

437.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C20H25ClN4O3S/c21-17-6-8-18(9-7-17)29(27,28)24-12-10-23(11-13-24)15-25-20(26)14-16-4-2-1-3-5-19(16)22-25/h6-9,14H,1-5,10-13,15H2

InChI Key

RTOHLAFODQRUGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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